(S)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of a fluorine atom and a methyl group on the aromatic ring, which can significantly influence its chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylphenylboronic acid.
Coupling Reaction: This compound undergoes a Suzuki-Miyaura coupling reaction with an appropriate amino acid derivative to form the desired product.
Hydrolysis: The intermediate product is then hydrolyzed to yield (S)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid.
Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including complex natural products.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylphenylboronic acid
- 3-(2-Fluoro-4-methylphenyl)propanoic acid
- Fmoc-(S)-3-(2-fluoro-4-methylphenyl)propanoic acid
Uniqueness
(S)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern and chiral center. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C10H13ClFNO2 |
---|---|
Molecular Weight |
233.67 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 |
InChI Key |
QUEKDPKRKASHFL-FVGYRXGTSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)F.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)F.Cl |
Origin of Product |
United States |
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